4-Ethyl-2,6-dimethyloctane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62183-52-2 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

4-ethyl-2,6-dimethyloctane |

InChI |

InChI=1S/C12H26/c1-6-11(5)9-12(7-2)8-10(3)4/h10-12H,6-9H2,1-5H3 |

InChI Key |

JIOQMQLJPQDNFA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CC(CC)CC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-2,6-dimethyloctane

Abstract

4-Ethyl-2,6-dimethyloctane is a branched-chain alkane, a class of saturated hydrocarbons with diverse, though not extensively documented, applications in specialty chemicals, fuel science, and as a non-polar solvent. This guide provides a comprehensive overview of its chemical and physical properties, leveraging computational data and inferred knowledge from structurally similar compounds. It details the molecular structure, core physicochemical characteristics, reactivity profile, and potential synthetic and analytical methodologies. Furthermore, this document outlines critical safety and handling protocols and explores prospective applications in various scientific and industrial domains. The synthesis and characterization sections are designed to offer practical, field-proven insights for laboratory professionals.

Molecular Identity and Structure

This compound is a saturated hydrocarbon with the molecular formula C12H26.[1][2][3] Its structure consists of an eight-carbon (octane) backbone, substituted with two methyl groups at positions 2 and 6, and an ethyl group at position 4.[4] This specific branching pattern distinguishes it from its various structural isomers and influences its physical and chemical behavior.[5][6]

The fundamental identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 62183-52-2 | PubChem[1] |

| Molecular Formula | C12H26 | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| Canonical SMILES | CCC(C)CC(CC)CC(C)C | PubChem[1] |

| InChI Key | JIOQMQLJPQDNFA-UHFFFAOYSA-N | PubChem[1] |

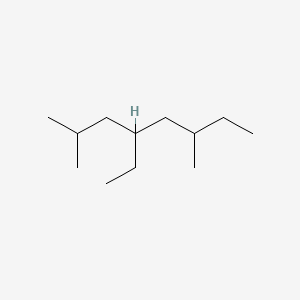

The 2D chemical structure of this compound is as follows:

Physicochemical Properties

| Property | Computed Value | Source |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| XLogP3 | 5.8 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 0 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[5] |

| Exact Mass | 170.203450829 Da | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

The high XLogP3 value indicates significant lipophilicity, suggesting it is highly soluble in non-polar organic solvents and has very low miscibility with water.[1]

Chemical Reactivity and Stability

As a saturated alkane, this compound is generally characterized by low chemical reactivity. Its stability stems from the strength and non-polar nature of its C-C and C-H single bonds. However, under specific conditions, it can undergo several characteristic reactions.

Combustion

In the presence of excess oxygen and an ignition source, this compound will undergo complete combustion to produce carbon dioxide and water, releasing a significant amount of energy. This is a characteristic reaction for all hydrocarbons and is the basis for their use as fuels.[5][7]

-

Reaction: 2 C12H26 + 37 O2 → 24 CO2 + 26 H2O + Heat

Halogenation

Under the influence of ultraviolet (UV) light, this compound can react with halogens (e.g., Cl2, Br2) in a free-radical substitution reaction.[5][7] In this process, one or more hydrogen atoms are replaced by halogen atoms. The reaction is typically non-selective, leading to a mixture of mono- and poly-halogenated products. The substitution is more likely to occur at tertiary carbons due to the greater stability of the resulting tertiary free radical.

Thermal and Catalytic Cracking

When subjected to high temperatures and pressures, with or without a catalyst, the C-C bonds in this compound can break, a process known as cracking.[5] This process fragments the molecule into smaller, often unsaturated, hydrocarbons like alkenes and shorter-chain alkanes. This is a fundamental process in the petroleum refining industry.

Synthesis and Characterization

While a specific, documented synthesis for this compound is not prevalent in the literature, a plausible synthetic route can be designed using established organometallic chemistry principles. A logical approach involves the coupling of an organometallic reagent with an appropriate alkyl halide.

Proposed Synthetic Workflow: Grignard Reaction

A retrosynthetic analysis suggests that a key C-C bond can be formed via a Grignard reaction. One possible disconnection is between C4 and C5 of the octane backbone. This leads to a synthetic strategy involving the reaction of a 4-bromo-2-methylheptane precursor with an isobutylmagnesium bromide Grignard reagent.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), add magnesium turnings and a crystal of iodine to dry diethyl ether. Add a solution of isobutyl bromide in dry ether dropwise to initiate the reaction. Reflux the mixture until the magnesium is consumed to yield isobutylmagnesium bromide.

-

Precursor Synthesis: Synthesize 1-bromo-2-methylhexane from 2-methyl-1-hexene via anti-Markovnikov hydrobromination using HBr and a radical initiator (e.g., benzoyl peroxide).

-

Coupling Reaction: Cool the Grignard reagent to 0 °C. Add a solution of 1-bromo-2-methylhexane in dry ether dropwise with vigorous stirring. Allow the reaction to warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent via rotary evaporation. Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic and chromatographic techniques.

Caption: Standard analytical workflow for compound characterization.

Methodology Details:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity and confirming the molecular weight.[8]

-

Protocol: Dissolve a small sample in a volatile solvent like hexane. Inject into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5). Use a temperature gradient program to separate any impurities. The mass spectrometer will provide the molecular ion peak (m/z = 170) and a characteristic fragmentation pattern.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation.

-

¹H NMR: The spectrum will be complex due to overlapping signals of the many aliphatic protons. Expect signals in the 0.8-1.5 ppm range. Distinct multiplets for the CH groups and triplets/quartets for the ethyl group will be key identifiers.

-

¹³C NMR: The spectrum will show distinct signals for each unique carbon atom, confirming the branching pattern.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique will confirm the presence of C-H bonds and the absence of functional groups like C=O or O-H.

-

Expected Peaks: Strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its hazards can be reliably inferred from data on similar branched alkanes, such as 4,4-dimethyloctane.[9][10] The compound should be treated as a flammable liquid that can cause skin and eye irritation.

| Hazard Class | Precautionary Measures |

| Flammability | Flammable liquid and vapor.[11] Keep away from heat, sparks, open flames, and hot surfaces.[9] Use spark-proof tools and take precautionary measures against static discharge.[10] |

| Health Hazards | May cause skin and eye irritation.[11] May cause respiratory irritation if inhaled.[11] |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side shields, and a lab coat.[9] Use in a well-ventilated area or with a fume hood.[11] |

| Handling & Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[10] Ground and bond container and receiving equipment.[11] |

| First Aid | Eyes: Rinse immediately with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move person to fresh air.[9][11] |

Potential Applications

The specific branching of this compound suggests several potential applications, drawing parallels with its isomers.

-

Fuel Additive: Branched alkanes are known to have higher octane ratings than their straight-chain counterparts, making them valuable as components in high-performance fuels to prevent knocking.[7]

-

Specialty Solvent: Its non-polar nature and low reactivity make it a candidate for use as a solvent in organic synthesis, extractions, or as a medium for reactions involving non-polar reagents.[7]

-

Chemical Intermediate: It can serve as a starting material for the synthesis of more complex molecules through functionalization reactions like halogenation.[7]

-

Reference Standard: In analytical chemistry, particularly in gas chromatography, it can be used as a reference compound for the identification and quantification of other branched hydrocarbons in complex mixtures like petroleum distillates.[5]

-

Materials Science: Its hydrophobic properties could be exploited in the development of water-repellent coatings or as a component in lubricant formulations.[5]

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18339171, this compound.

- Brainly (2023). This compound.

- Fisher Scientific (2024). Safety Data Sheet - 4,4-Dimethyloctane.

- Chemsrc (2024). This compound | CAS#:62183-52-2.

- Japan Environment Agency (n.d.). III Analytical Methods.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12757220, 4-Ethyl-3,6-dimethyloctane.

Sources

- 1. This compound | C12H26 | CID 18339171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:62183-52-2 | Chemsrc [chemsrc.com]

- 3. echemi.com [echemi.com]

- 4. brainly.com [brainly.com]

- 5. Buy 4-Ethyl-3,6-dimethyloctane (EVT-15591518) | 62183-68-0 [evitachem.com]

- 6. 4-Ethyl-3,6-dimethyloctane | C12H26 | CID 12757220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy 4-Ethyl-2,7-dimethyloctane | 62183-56-6 [smolecule.com]

- 8. env.go.jp [env.go.jp]

- 9. fishersci.dk [fishersci.dk]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Physical Properties of 4-Ethyl-2,6-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-2,6-dimethyloctane is a branched-chain alkane with the molecular formula C₁₂H₂₆. As a saturated hydrocarbon, its physical properties are dictated by its molecular structure, specifically its carbon skeleton and the absence of functional groups. This guide provides a comprehensive overview of the key physical characteristics of this compound, methodologies for their experimental determination, and the underlying scientific principles. While specific experimentally determined data for this particular isomer are not widely available in public literature, this guide will leverage established trends for branched alkanes and provide robust protocols for its characterization in a laboratory setting.

Molecular Structure and Identification

The structure of this compound, as defined by IUPAC nomenclature, consists of an eight-carbon main chain (octane) with methyl groups at positions 2 and 6, and an ethyl group at position 4.[1]

Key Identifiers:

The arrangement of these alkyl groups along the octane backbone influences the molecule's overall shape, moving away from a linear form. This branching has significant implications for its physical properties.

Predicted and General Physical Properties

Direct experimental values for the boiling point, density, and refractive index of this compound are not readily found in common chemical databases.[3][4] However, we can infer its properties based on established trends for isomeric alkanes and computed data from reliable sources.

| Property | Predicted/Computed Value | General Trend for Branched Alkanes |

| Boiling Point | Not available (estimated to be lower than n-dodecane's 216 °C) | Branching generally lowers the boiling point compared to the corresponding straight-chain alkane due to reduced surface area and weaker van der Waals forces.[5][6][7][8][9] |

| Melting Point | Not available | The effect of branching on melting point is less predictable and depends on molecular symmetry and how well the molecules pack into a crystal lattice.[5] |

| Density | Not available (estimated to be less than water, ~0.7-0.8 g/mL) | Branched alkanes typically have slightly lower densities than their straight-chain isomers because the branching hinders efficient packing of the molecules.[10][11][12] |

| Refractive Index | Not available | There is a general linear correlation between the density and refractive index of alkanes; lower density usually corresponds to a lower refractive index.[13][14] |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents.[15][16] | Alkanes are nonpolar and thus are soluble in other nonpolar solvents ("like dissolves like") and insoluble in polar solvents like water.[15][16] |

| XLogP3 | 5.8 (Computed)[2] | This value indicates a high degree of lipophilicity, consistent with a C₁₂ hydrocarbon. |

Experimental Determination of Physical Properties

For a compound where literature data is scarce, experimental determination of its physical properties is paramount. The following section details the standard, reliable protocols for these measurements.

Boiling Point Determination: The Micro Method

The causality behind choosing the micro method, often referred to as the Siwoloboff method, lies in its efficiency for small sample volumes, which is common in research and drug development settings. This technique relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.

Experimental Workflow: Boiling Point Determination

Caption: Workflow for micro boiling point determination.

Step-by-Step Methodology:

-

Preparation: Secure a small test tube containing approximately 0.5 mL of this compound to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Heating: Immerse the assembly into a heating bath (a beaker of mineral oil is suitable for the expected temperature range). Heat the bath gently with constant stirring to ensure even temperature distribution.

-

Observation: As the temperature rises, air will be expelled from the capillary tube. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube as the liquid's vapor pressure overcomes the atmospheric pressure.

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point. Record the temperature at this moment. It is crucial to note the atmospheric pressure at the time of measurement and apply a correction if it deviates significantly from standard pressure (760 mmHg).

Density Determination: The Pycnometer Method

The pycnometer is a piece of glassware designed to hold a very precise volume of liquid, making it a highly accurate tool for density determination. The principle is straightforward: by accurately measuring the mass of a known volume of the substance, its density (mass/volume) can be calculated. This method is self-validating through the use of a calibrated instrument and a high-precision analytical balance.

Experimental Workflow: Density Determination

Caption: Workflow for density determination using a pycnometer.

Step-by-Step Methodology:

-

Initial Weighing: Carefully clean and dry a pycnometer and its stopper. Weigh it on an analytical balance to obtain the mass of the empty pycnometer (mempty).

-

Calibration with Water: Fill the pycnometer with distilled water of a known temperature. Insert the stopper, allowing excess water to exit through the capillary. Dry the outside of the pycnometer thoroughly and weigh it (mwater).

-

Volume Calculation: The mass of the water is (mwater - mempty). Using the known density of water at the recorded temperature, calculate the exact volume of the pycnometer (V = mass of water / density of water).

-

Sample Measurement: Empty and dry the pycnometer. Fill it with this compound at the same temperature. Insert the stopper, wipe the exterior, and weigh it (msample).

-

Density Calculation: The mass of the sample is (msample - mempty). The density of this compound is then calculated as ρ = (msample - mempty) / V.

Refractive Index Determination: The Abbe Refractometer

The refractive index is a fundamental physical property that measures how light propagates through a substance. The Abbe refractometer is a common laboratory instrument for this purpose. It operates on the principle of total internal reflection. Light passes through the sample and into a prism of high refractive index. The critical angle of total internal reflection is measured, which is directly related to the refractive index of the sample. Temperature control is critical as the refractive index is temperature-dependent.

Step-by-Step Methodology:

-

Calibration: Turn on the refractometer and ensure the prism surfaces are clean. Place a drop of a standard liquid with a known refractive index (e.g., distilled water) on the lower prism.

-

Sample Application: Clean the prisms with a soft tissue and an appropriate solvent (e.g., ethanol or acetone). Apply a few drops of this compound to the surface of the measuring prism.

-

Measurement: Close the prisms and allow the sample to spread into a thin film. Look through the eyepiece and adjust the control knob until the boundary between the light and dark fields is sharp and aligned with the crosshairs.

-

Reading: Read the refractive index value directly from the instrument's scale. Record the temperature at which the measurement was taken.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum would be complex due to the presence of multiple, chemically non-equivalent protons. One would expect to see overlapping multiplets in the aliphatic region (approx. 0.8-1.5 ppm). The methyl groups would likely appear as doublets or triplets, and the methylene and methine protons as complex multiplets.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. Due to symmetry, some carbons may be equivalent. The signals would all appear in the aliphatic region (approx. 10-40 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum of an alkane is characterized by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450-1470 cm⁻¹ and 1370-1380 cm⁻¹. The spectrum for this compound would show these characteristic alkane peaks.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 170. The fragmentation pattern would be characteristic of a branched alkane, with cleavage at the branching points leading to stable secondary carbocations. Common fragments would result from the loss of methyl (M-15) and ethyl (M-29) groups.

Synthesis and Applications

Synthesis of Branched Alkanes

The synthesis of a specific branched alkane like this compound in a laboratory setting typically involves multi-step processes. A common strategy is the use of Grignard reagents to create the carbon skeleton, followed by dehydration and hydrogenation.

Conceptual Synthesis Pathway

Caption: A conceptual pathway for the synthesis of branched alkanes.

Industrially, branched alkanes are produced on a large scale through processes like catalytic cracking and isomerization of straight-chain alkanes found in crude oil.[5] These processes are crucial for producing high-octane gasoline.

Applications

Branched alkanes, including C₁₂ isomers, have several important industrial applications:

-

Fuels and Lubricants: Highly branched alkanes are key components of high-octane gasoline and are also used in the formulation of lubricating oils due to their favorable viscosity and low freezing points.[13][17]

-

Solvents: Due to their nonpolar nature and low reactivity, they can be used as solvents in various chemical processes.[16]

-

Chemical Intermediates: They can serve as starting materials for the synthesis of other organic compounds.

Conclusion

This compound serves as a representative example of a highly branched C₁₂ alkane. While specific experimental data for its physical properties are not abundant, established principles of chemical structure and intermolecular forces allow for reliable predictions. Furthermore, the well-defined experimental protocols outlined in this guide provide a clear path for researchers to accurately characterize this and similar compounds. A thorough understanding of these properties and the methods to determine them is fundamental for professionals in chemical research and drug development, where such molecules may be encountered as solvents, intermediates, or reference compounds.

References

- Quora. (2016, January 28). What is the trend in density of isomers of alkanes as branching increases and why?.

- Wikipedia. (n.d.). Alkane.

- Chemistry LibreTexts. (2024, March 18). 3.5: Properties of Alkanes.

- Quora. (2017, August 20). Why the boiling points of branched chain alkanes are lower than straight chain alkanes?.

- Westin, J. (n.d.). Physical Properties of Alkanes. Organic Chemistry - Jack Westin.

- ThoughtCo. (2025, June 9). Branched Chain Alkane Definition.

- Master Organic Chemistry. (2025, October 17). 3 Trends That Affect Boiling Points.

- PubMed. (2010, December 16). Density functional steric analysis of linear and branched alkanes.

- ResearchGate. (n.d.). Refractive index (d line) vs. density of alkanes and cycloalkanes at room temperature.

- riomaisseguro.rio.rj.gov.br. (n.d.). Branched Chain Alkanes.

- Chemistry LibreTexts. (2020, May 30). 4.2: Physical Properties of Alkanes.

- Quora. (2023, June 7). Why do straight chain molecules have higher density than the equivalent molecule with branched isomers?.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18339171, this compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17831751, 4-Ethyl-2,4-dimethyloctane.

- YouTube. (2023, February 7). Physical Properties of Alkanes - Melting Point, Boiling Point, Density, & Water Solubility.

- ChemSrc. (2024, September 18). This compound.

- Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkanes.

- Matmake. (n.d.). Refractive Index of Alkanes - Table.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12757220, 4-Ethyl-3,6-dimethyloctane.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53423893, 4-Ethyl-2,6-dimethylheptane.

- ResearchGate. (n.d.). Refractive index and surface tension of alkanes as a function of their....

- National Institute of Standards and Technology. (n.d.). Octane, 4-ethyl-. NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). Octane, 4-ethyl-. NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53423786, 4-Ethyl-2,5-dimethyloctane.

- CAS号查询. (2024, September 18). 62183-52-2_this compound.

- Leibniz-Institut für Photonische Technologien. (n.d.). Understanding Refractive Index Changes in Homologous Series of Unbranched Organic Compounds Based on Beer's Law.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57491017, 4-Ethyl-2,6-dimethylnonane.

- Brainly.com. (2025, June 23). This compound.

- Royal Society of Chemistry. (1944). The refractive indices of some binary hydrocarbon mixtures. Transactions of the Faraday Society, 40, 481. [Link]

- National Institute of Standards and Technology. (n.d.). 4-ethyl-2,2-dimethyloctane. NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 526431, 6-Ethyl-3,4-dimethyloctane.

- PubChemLite. (2025). 4-ethyl-2,2,6,6-tetramethylheptane (C13H28).

- SpectraBase. (n.d.). 4-Ethyl-2,2-dimethylhexan-3-one - Optional[Vapor Phase IR] - Spectrum.

Sources

- 1. brainly.com [brainly.com]

- 2. This compound | C12H26 | CID 18339171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:62183-52-2 | Chemsrc [chemsrc.com]

- 4. 62183-52-2_4-ethyl-2,6-dimethyloctaneCAS号:62183-52-2_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Alkane - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. quora.com [quora.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. quora.com [quora.com]

- 11. jackwestin.com [jackwestin.com]

- 12. quora.com [quora.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Alkanes, C12-15-branched and linear - PubChem [pubchem.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Molecular Structure of 4-Ethyl-2,6-dimethyloctane

Abstract

This compound is a branched-chain alkane characterized by a complex stereochemical profile and distinct physicochemical properties derived from its specific substitution pattern. As a saturated hydrocarbon with the molecular formula C₁₂H₂₆, its utility in advanced chemical applications, including its potential role as a reference standard, a specialized solvent, or a component in complex formulations, necessitates a detailed understanding of its molecular architecture.[1][2] This guide provides a comprehensive technical analysis of this compound, intended for researchers, scientists, and drug development professionals. We will dissect its structural components, explore its stereoisomerism, propose robust synthetic and analytical methodologies, and discuss its properties in the context of advanced chemical applications.

Core Molecular Identity and Physicochemical Properties

This compound is systematically named according to IUPAC nomenclature, which precisely describes its structure: an eight-carbon (octane) backbone substituted with two methyl groups at positions 2 and 6, and an ethyl group at position 4.[3] This specific arrangement of alkyl groups results in a molecule with three chiral centers, a critical feature that will be discussed in detail.

The fundamental properties of this molecule are summarized below. These values are crucial for predicting its behavior in various chemical environments, from reaction media to biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | [1] |

| Molecular Weight | 170.33 g/mol | [1] |

| CAS Number | 62183-52-2 | [1][2] |

| Canonical SMILES | CCC(C)CC(CC)CC(C)C | [1] |

| InChIKey | JIOQMQLJPQDNFA-UHFFFAOYSA-N | [1][2] |

| Predicted XLogP3 | 5.8 | [1] |

| Classification | Acyclic Saturated Hydrocarbon (Alkane) | [4] |

The high predicted LogP value indicates significant lipophilicity, suggesting poor solubility in aqueous media but high solubility in non-polar organic solvents and lipids.[1] This property is paramount when considering its use in drug formulation, where it could act as a vehicle for highly lipophilic active pharmaceutical ingredients (APIs).[5]

Structural Visualization

A 2D representation of the molecule provides a clear view of the connectivity of the carbon skeleton and the placement of the substituents.

Caption: 2D structure of this compound.

Stereochemistry: The Foundation of Molecular Specificity

A defining characteristic of this compound is the presence of three stereogenic centers at carbons C2, C4, and C6. The number of possible stereoisomers is given by the 2ⁿ rule, where 'n' is the number of chiral centers. For this molecule, n=3, resulting in 2³ = 8 distinct stereoisomers.[6] These stereoisomers exist as four pairs of enantiomers.

The absolute configuration (R/S) at each chiral center dictates the molecule's three-dimensional shape. In drug development, different stereoisomers can exhibit vastly different pharmacological activities and metabolic profiles due to the stereospecific nature of biological receptors and enzymes.

Logical Relationship of Stereoisomers

The eight stereoisomers can be systematically classified based on their configurations.

Caption: Enantiomeric and diastereomeric relationships among the 8 stereoisomers.

Synthesis and Purification Workflow

The synthesis of a specific stereoisomer of this compound requires a stereocontrolled approach. A plausible retrosynthetic analysis suggests disconnection at the C4-C5 bond, which could be formed via a cuprate-mediated conjugate addition or an alkylation reaction. Below is a proposed, generalized workflow for its synthesis and subsequent purification.

Proposed Synthetic Protocol

A robust method involves the synthesis of a chiral building block, followed by coupling and reduction steps. For instance, a Wittig or Horner-Wadsworth-Emmons reaction could be employed to form the carbon backbone, followed by catalytic hydrogenation to yield the saturated alkane.

-

Step 1: Preparation of Chiral Precursors. Synthesize chiral fragments corresponding to the C1-C4 and C5-C8 sections of the molecule using asymmetric synthesis techniques (e.g., Evans asymmetric alkylation).

-

Step 2: Carbon-Carbon Bond Formation. Couple the two fragments using a suitable reaction, such as a Grignard reaction with a chiral aldehyde, followed by oxidation and a Wittig reaction to form an alkene intermediate.

-

Step 3: Reduction to Alkane. The resulting unsaturated intermediate is subjected to catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) to reduce the double bond, yielding the final saturated alkane.[7] This step ensures the final product is the desired alkane without altering the established stereocenters.[7]

-

Step 4: Purification. The crude product is purified. For a non-polar compound like this, fractional distillation under reduced pressure or column chromatography on silica gel with a non-polar eluent (e.g., hexanes) would be effective.[8]

Synthesis and Analysis Workflow Diagram

Caption: General workflow for the synthesis and characterization of the target molecule.

Spectroscopic Characterization

Confirming the structure of this compound relies on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, we can predict the key features based on its structure and data from analogous compounds.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum would be complex due to diastereotopic protons arising from the multiple chiral centers. However, distinct regions are expected:

-

~0.8-1.0 ppm: A complex multiplet region containing overlapping signals from the five methyl groups (-CH₃). The terminal methyls (C1, C8, and the ethyl's CH₃) would likely appear as triplets or doublets.

-

~1.1-1.6 ppm: A broad multiplet region for the various methylene (-CH₂) and methine (-CH) protons on the backbone and ethyl group.

-

-

¹³C NMR: The carbon NMR spectrum would show 12 distinct signals, assuming a single diastereomer is present.

-

~10-30 ppm: Signals for the methyl and methylene carbons.

-

~30-50 ppm: Signals for the methine carbons and the remaining methylene carbons.

-

| Predicted ¹H NMR Signals | Predicted ¹³C NMR Signals |

| Chemical Shift (ppm) | Assignment |

| ~ 0.8-0.9 | 5 x -CH₃ |

| ~ 1.0-1.7 | -CH₂- and -CH- |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would result in a molecular ion peak (M⁺) at m/z = 170. The fragmentation pattern would be characteristic of a branched alkane, with stable secondary and tertiary carbocations formed upon cleavage at the branching points.

-

Molecular Ion (M⁺): m/z = 170

-

Key Fragments: Loss of methyl (m/z = 155), ethyl (m/z = 141), propyl (m/z = 127), and isobutyl (m/z = 113) groups are expected.

Infrared (IR) Spectroscopy

As a saturated alkane, the IR spectrum will be relatively simple but characteristic.

| Absorption Band (cm⁻¹) | Vibration Type |

| 2850-2960 | C-H stretch (sp³ hybridized) |

| 1450-1470 | C-H bend (methylene scissoring) |

| 1370-1380 | C-H bend (methyl symmetric bend) |

Potential Applications in Research and Development

While this compound is not a common pharmaceutical ingredient itself, its properties as a highly branched, lipophilic, and chiral molecule make it relevant in several areas of scientific research and drug development:

-

Chiral Chromatography: Individual stereoisomers could serve as invaluable reference standards for developing and validating enantioselective chromatographic methods.

-

Drug Formulation: Its high lipophilicity makes it a candidate as a non-polar excipient or part of the oil phase in emulsions or creams for topical delivery of hydrophobic drugs.[5]

-

Hydrophobic Probes: In materials science or biophysical studies, it could be used as a model non-polar molecule to study hydrophobic interactions within lipid membranes or polymer matrices.[8]

-

Precursor for Functionalized Molecules: The alkane backbone can be a starting point for synthesizing more complex molecules through selective C-H functionalization, a growing field in organic chemistry.

Conclusion

This compound represents more than a simple hydrocarbon; it is a model system for understanding the profound impact of stereochemistry on molecular properties. Its eight distinct stereoisomers, each with a unique three-dimensional architecture, underscore the precision required in modern chemical synthesis and analysis. For professionals in drug development and chemical research, a thorough grasp of its structure, synthesis, and characterization provides a foundational framework for tackling challenges in molecular recognition, formulation science, and analytical methodology. The principles detailed in this guide are broadly applicable to the wider class of complex branched alkanes, which continue to be of interest in both academic and industrial settings.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18339171, this compound.

- Chemsrc (2024). This compound | CAS#:62183-52-2.

- Brainly (2025). This compound.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12757220, 4-Ethyl-3,6-dimethyloctane.

- Meinshausen, C., et al. (2023). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. Pharmaceutics, 15(4), 1201.

- Faiz, S. (n.d.). pharmaceutical application of alkanesdocx. Slideshare.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53423893, 4-Ethyl-2,6-dimethylheptane.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57491017, 4-Ethyl-2,6-dimethylnonane.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57491162, 4-Ethyl-2,6,6-trimethyloctane.

- National Institute of Standards and Technology (n.d.). Octane, 4-ethyl-. In NIST Chemistry WebBook.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17831751, 4-Ethyl-2,4-dimethyloctane.

- Wikipedia (n.d.). Alkane.

- Reachem (2024). The role of Organic Chemistry in Pharmaceuticals.

- LibreTexts Chemistry (2022). 4.8: Conformations of Disubstituted Cyclohexanes.

- MDPI (2024). Integrative Transcriptomics Reveals Regulatory Networks Underlying Fatty Acid and Lacquer Wax Formation in Fruit of Toxicodendron vernicifluum.

- ATB (n.d.). 4-Ethyl-2,6-dimethylphenol.

- PubChemLite (2025). 4-ethyl-2,2,6,6-tetramethylheptane (C13H28).

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57287860, 4-Ethyl-2,2,6-trimethyloctane.

- Chemsrc (2025). 4-ethyl-2,7-dimethyloctane | CAS#:62183-56-6.

- Semantic Scholar (n.d.). Conformational analysis of 4,4‐dimethyl‐1‐(trifluoromethylsulfonyl)‐1,4‐azasilinane and 2,2,6,6‐tetramethyl‐4‐(trifluoromethylsulfonyl)‐1,4,2,6‐oxazadisilinane.

Sources

- 1. This compound | C12H26 | CID 18339171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:62183-52-2 | Chemsrc [chemsrc.com]

- 3. brainly.com [brainly.com]

- 4. Alkane - Wikipedia [en.wikipedia.org]

- 5. The role of Organic Chemistry in Pharmaceuticals - Reachem [reachemchemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2,6-DIMETHYLOCTANE synthesis - chemicalbook [chemicalbook.com]

- 8. Buy 4-Ethyl-3,6-dimethyloctane (EVT-15591518) | 62183-68-0 [evitachem.com]

- 9. 2,6-DIMETHYLOCTANE(2051-30-1) 1H NMR spectrum [chemicalbook.com]

- 10. Octane, 4-ethyl- [webbook.nist.gov]

An In-Depth Technical Guide to 4-Ethyl-2,6-dimethyloctane

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Ethyl-2,6-dimethyloctane, a branched-chain alkane. As a Senior Application Scientist, the following sections synthesize its core chemical identity, structural properties, potential synthetic pathways, and relevant applications, grounded in established chemical principles. The structure of this document is designed to logically present the information from fundamental identification to practical considerations for laboratory and development settings.

Core Compound Identification

The unique identity of any chemical compound begins with its universally recognized identifiers. This compound is registered under the CAS number 62183-52-2 .[1][2][3] This identifier is crucial for unambiguous database searches and regulatory compliance. The fundamental properties that define this molecule are summarized below.

| Identifier | Value | Source |

| CAS Number | 62183-52-2 | [1][2][3] |

| Molecular Formula | C₁₂H₂₆ | [1][2][3] |

| IUPAC Name | This compound | [3] |

| Molecular Weight | 170.33 g/mol | [1][3] |

| InChIKey | JIOQMQLJPQDNFA-UHFFFAOYSA-N | [1][2] |

These identifiers form the foundational data for any research or development activity involving this compound.

Molecular Structure and Physicochemical Properties

This compound is an acyclic saturated hydrocarbon, commonly known as a paraffin.[4] Its structure consists of an eight-carbon (octane) backbone, which is the longest continuous chain of carbon atoms in the molecule.[5] This backbone is substituted with two methyl groups at positions 2 and 6, and one ethyl group at position 4.[5]

The presence of these alkyl branches significantly influences its physical properties compared to its linear isomer, n-dodecane. Branched alkanes are generally more thermodynamically stable than their straight-chain counterparts.[4] This increased stability arises from more efficient packing and intermolecular forces. As an alkane, it consists entirely of hydrogen and carbon atoms connected by single bonds, making it a saturated hydrocarbon.[4]

Caption: 2D structure of this compound.

Computed Physicochemical Data

| Property | Computed Value | Source |

| XLogP3 | 5.8 | [3] |

| Exact Mass | 170.203450829 Da | [1][3] |

| Topological Polar Surface Area | 0 Ų | [3] |

The high XLogP3 value indicates significant lipophilicity, suggesting low solubility in water and high solubility in non-polar organic solvents. This is a critical parameter in drug development for predicting a compound's pharmacokinetic behavior, such as absorption and distribution.

Synthesis and Purification Strategies

While specific, peer-reviewed synthesis routes for this compound are not detailed in the provided search results, general methodologies for constructing complex branched alkanes can be applied. These methods are foundational in organic chemistry and offer a logical pathway for its laboratory-scale preparation.

Conceptual Synthetic Workflow

The synthesis of a multi-branched alkane like this often involves the coupling of smaller, functionalized precursors followed by the removal of functional groups.

Caption: Conceptual workflow for branched alkane synthesis.

Step-by-Step Methodology Explanation:

-

Carbon Skeleton Assembly (Alkylation/Coupling): The synthesis would likely begin by constructing the C12 backbone. Methods such as Friedel-Crafts alkylation or the reaction of organometallic reagents (e.g., Grignard or organolithium reagents) with appropriate alkyl halides or carbonyl compounds are standard practice.[6] For instance, a strategy could involve the alkylation of a ketone precursor with an ethyl-containing nucleophile to install the branch at the C4 position.[7]

-

Removal of Functional Groups (Reduction): Once the carbon skeleton is assembled, any remaining functional groups (like hydroxyl or carbonyl groups) must be removed to yield the final alkane. A common and effective method is catalytic hydrogenation, where the intermediate is reacted with hydrogen gas (H₂) over a metal catalyst like palladium (Pd) or nickel (Ni).[6] This process saturates any double bonds and reduces oxygen-containing functional groups.

-

Purification: Post-synthesis, the crude product will be a mixture of the target compound, unreacted starting materials, and by-products. Due to the non-polar nature and likely high boiling point of this compound, two primary purification techniques are viable:

-

Fractional Distillation: This is effective for separating compounds with different boiling points and is suitable for larger scale purification.[7]

-

Column Chromatography: For achieving high purity on a research scale, column chromatography using a non-polar stationary phase like silica gel and a non-polar eluent (e.g., hexane) would be the method of choice to separate the target alkane from more polar impurities.[7]

-

Applications and Relevance in Drug Development

Specific applications for this compound are not widely documented. However, the properties of branched alkanes provide context for their potential utility in industrial and pharmaceutical settings.

-

Solvents and Excipients: The carbon backbone of organic molecules is fundamental in pharmaceuticals.[8] Highly branched, lipophilic alkanes can serve as non-polar solvents or as excipients in drug formulations. Their role would be to dissolve or stabilize highly lipophilic active pharmaceutical ingredients (APIs) that have poor water solubility.[8]

-

Chemical Intermediates: Branched alkanes can serve as starting materials or intermediates in the synthesis of more complex molecules.[6] Through controlled functionalization reactions (e.g., halogenation), specific positions on the alkane chain can be activated for further chemical modification.

-

Fuel and Lubricant Additives: The structural features of this compound, particularly its branching, are desirable in fuels to increase the octane rating and prevent engine knocking.[6]

-

Reference Compounds: In analytical chemistry, pure, well-characterized hydrocarbons are often used as reference standards in techniques like gas chromatography-mass spectrometry (GC-MS) for the analysis of complex hydrocarbon mixtures.

While direct biological activity of such a simple alkane is unlikely, its role as a component in a final drug product formulation is plausible. For example, semifluorinated alkanes (SFAs), which share the alkane backbone, are used as carriers for lipophilic drugs in ophthalmology.[9] This demonstrates the principle of using inert, non-polar compounds as delivery vehicles.

Safety and Handling

No specific safety data sheet (SDS) for this compound was found. However, based on the properties of similar C10-C13 branched alkanes, the following safety protocols should be observed.

-

Flammability: The compound should be treated as a flammable liquid.[10][11] Keep away from heat, sparks, open flames, and other ignition sources.[10][11] Containers should be properly grounded and bonded to prevent static discharge.[11]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[10] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of water. If skin irritation occurs, seek medical advice.[10][12]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and get medical attention.[10]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Call a physician if you feel unwell.[10]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12]

It is imperative to consult a specific and verified Safety Data Sheet for the compound before any experimental work is undertaken.

Conclusion

This compound, identified by CAS number 62183-52-2 , is a structurally defined branched alkane. While specific experimental data and direct applications are sparse in publicly available literature, its properties can be reliably inferred from the principles of organic chemistry and data on analogous compounds. For researchers and drug development professionals, its high lipophilicity and status as a saturated hydrocarbon make it a candidate for investigation as a non-polar solvent, a formulation excipient for poorly soluble drugs, or a synthetic intermediate. Its synthesis can be achieved through established organic methodologies, and its handling requires adherence to standard safety protocols for flammable liquid hydrocarbons.

References

- Chemsrc. (2024). This compound | CAS#:62183-52-2. [Link]

- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

- Fisher Scientific. (2024).

- Brainly. (2025). This compound. [Link]

- Fode, P., et al. (2023). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. Pharmaceutics, 15(4), 1203. [Link]

- Wikipedia. (n.d.). Alkane. [Link]

- Reachem. (2024). The role of Organic Chemistry in Pharmaceuticals. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | CAS#:62183-52-2 | Chemsrc [chemsrc.com]

- 3. This compound | C12H26 | CID 18339171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Alkane - Wikipedia [en.wikipedia.org]

- 5. brainly.com [brainly.com]

- 6. Buy 4-Ethyl-2,7-dimethyloctane | 62183-56-6 [smolecule.com]

- 7. Buy 4-Ethyl-3,6-dimethyloctane (EVT-15591518) | 62183-68-0 [evitachem.com]

- 8. The role of Organic Chemistry in Pharmaceuticals - Reachem [reachemchemicals.com]

- 9. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.dk [fishersci.dk]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of 4-Ethyl-2,6-dimethyloctane

Abstract

This technical guide provides a detailed, scientifically grounded methodology for the synthesis of 4-Ethyl-2,6-dimethyloctane (C₁₂H₂₆, MW: 170.33 g/mol )[1], a branched alkane with potential applications as a fuel additive and specialty solvent[2]. The narrative is structured to provide researchers, chemists, and drug development professionals with a robust framework, moving from strategic retrosynthetic analysis to a detailed, step-by-step experimental protocol. The chosen synthetic pathway emphasizes efficiency and the use of well-established, high-yielding chemical transformations. Key reaction mechanisms are explained, and all procedural steps are validated by authoritative chemical principles and supported by comprehensive citations.

Introduction and Strategic Overview

This compound is a saturated hydrocarbon characterized by a specific branching pattern that influences its physicochemical properties, such as viscosity, boiling point, and octane rating[2][3]. The synthesis of such a precisely structured, non-functionalized alkane presents a unique challenge: the construction of a specific carbon skeleton lacking reactive functional groups for easy manipulation.

This guide details a robust three-stage synthetic strategy designed for clarity, efficiency, and high fidelity:

-

Carbon-Carbon Bond Formation via Grignard Reaction: Construction of the core C₁₂ carbon skeleton by forming a key tertiary alcohol intermediate.

-

Strategic Dehydration: Elimination of the alcohol to generate an alkene precursor.

-

Catalytic Hydrogenation: Saturation of the carbon-carbon double bond to yield the final alkane product with high purity.

This convergent approach allows for the efficient assembly of the target molecule from readily available precursors.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis is paramount to designing an efficient synthesis. The target alkane, this compound, lacks functional groups, making direct construction challenging. Therefore, the most effective strategy involves a late-stage removal of a functional group.

The final C-H bonds are best formed via the reduction of a C=C double bond, a reliable and clean transformation[4][5]. This identifies a 4-ethyl-2,6-dimethyloctene isomer as the immediate precursor. This alkene can be readily prepared via the dehydration of the corresponding alcohol, 4-Ethyl-2,6-dimethyloctan-4-ol .

This tertiary alcohol is the ideal point for the key bond-forming disconnection. Utilizing a Grignard reaction, one of the most powerful methods for creating carbon-carbon bonds, we can disconnect the bond between the C4 carbon and the ethyl group[6][7]. This disconnection reveals two readily accessible starting materials: 2,6-dimethylheptan-4-one (also known as diisobutyl ketone) and an ethyl Grignard reagent (derived from ethyl bromide).

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves flammable solvents, water-sensitive reagents, strong acids, and flammable hydrogen gas. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Stage 1: Synthesis of 4-Ethyl-2,6-dimethyloctan-4-ol via Grignard Reaction

The Grignard reaction is a powerful C-C bond-forming tool where an organomagnesium halide acts as a potent nucleophile, attacking electrophilic carbon centers like those in carbonyl groups.[8][9] The reaction must be conducted under anhydrous (dry) conditions, as Grignard reagents are strong bases that react readily with water.[6][8]

Materials & Reagents:

| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents | Amount |

|---|---|---|---|---|---|

| Magnesium Turnings | Mg | 24.31 | 0.12 | 1.2 | 2.92 g |

| Ethyl Bromide | C₂H₅Br | 108.97 | 0.11 | 1.1 | 7.2 mL |

| 2,6-Dimethylheptan-4-one | C₉H₁₈O | 142.24 | 0.10 | 1.0 | 14.22 g |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - | 250 mL |

| Saturated NH₄Cl (aq) | NH₄Cl | - | - | - | 100 mL |

Protocol:

-

Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a nitrogen or argon atmosphere.

-

Grignard Reagent Formation: Place the magnesium turnings in the flask. Add 50 mL of anhydrous diethyl ether. Place the ethyl bromide in the dropping funnel with 50 mL of anhydrous diethyl ether.

-

Add approximately 5-10 mL of the ethyl bromide solution to the magnesium. If the reaction does not start (indicated by cloudiness and gentle bubbling), add a small crystal of iodine or gently warm the flask.

-

Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[9]

-

Addition of Ketone: Cool the Grignard solution to 0 °C using an ice bath. Dissolve the 2,6-dimethylheptan-4-one in 100 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent over 30-45 minutes.

-

Reaction and Quenching: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Cool the flask again to 0 °C and slowly quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution dropwise.

-

Workup and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine all organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude tertiary alcohol, 4-Ethyl-2,6-dimethyloctan-4-ol. The product can be purified by vacuum distillation if necessary.

Stage 2: Dehydration of 4-Ethyl-2,6-dimethyloctan-4-ol

Acid-catalyzed dehydration of the tertiary alcohol will generate a mixture of alkene isomers, primarily the more stable tri-substituted alkenes (Zaitsev's rule). For the purpose of synthesizing the final alkane, separation of these isomers is unnecessary.

Protocol:

-

Place the crude alcohol from Stage 1 into a 250 mL round-bottom flask with a magnetic stirrer.

-

Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~1-2 mL) while cooling the flask in an ice bath.

-

Fit the flask with a simple distillation apparatus. Heat the mixture gently. The alkene products will co-distill with water.

-

Collect the distillate in a flask cooled in an ice bath. The distillation is complete when no more organic material is observed coming over.

-

Wash the distillate in a separatory funnel with sodium bicarbonate solution to neutralize any remaining acid, then with water, and finally with brine.

-

Dry the organic layer over anhydrous calcium chloride (CaCl₂), filter, and proceed directly to the next stage.

Stage 3: Catalytic Hydrogenation to this compound

Catalytic hydrogenation is the process of adding hydrogen across a double or triple bond. It is a reduction reaction that requires a metal catalyst, such as Palladium on Carbon (Pd/C) or Platinum (PtO₂).[5][10][11] The reaction involves the syn-addition of two hydrogen atoms to the same face of the alkene.[12]

Protocol:

-

Transfer the crude alkene mixture from Stage 2 to a suitable pressure vessel (e.g., a Parr shaker bottle or a heavy-walled flask) and dissolve it in 100 mL of a suitable solvent like ethanol or ethyl acetate.

-

Carefully add 5% Palladium on Carbon (Pd/C) catalyst (approximately 1-2% by weight of the alkene).

-

Seal the vessel and purge it with nitrogen, then carefully introduce hydrogen gas (H₂). Pressurize the vessel to 3-4 atm (or use a hydrogen-filled balloon for atmospheric pressure hydrogenation).

-

Agitate the mixture vigorously (e.g., using a shaker or vigorous magnetic stirring) at room temperature. The reaction progress can be monitored by the uptake of hydrogen gas or by TLC/GC analysis. The reaction is typically complete within a few hours.

-

Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; ensure the filter cake is kept wet with solvent during filtration.

-

Rinse the filter cake with a small amount of the reaction solvent.

-

Combine the filtrates and remove the solvent by rotary evaporation to yield the final product, this compound.

-

Purification and Characterization: The final product can be purified by fractional distillation. The structure and purity should be confirmed using ¹H NMR, ¹³C NMR, and GC-MS analysis.

References

- Hydrogenation of Alkenes | Definition, Mechanism & Examples. (n.d.). Study.com.

- A Short On Preparation Of Alkanes By Grignard Reagents. (n.d.). Unacademy.

- 3.2.3 – Hydrogenation of Alkenes. (n.d.). eCampusOntario Pressbooks.

- Catalytic Hydrogenation of Alkenes. (2023). Chemistry LibreTexts.

- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry.

- Catalytic Hydrogenation of Alkenes II. (2023). Chemistry LibreTexts.

- Wittig reaction. (n.d.). Wikipedia.

- Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry.

- 18.13 The Wittig Reaction Forms an Alkene. (2014). Chemistry LibreTexts.

- Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.

- Preparation of alkanes from grignard reagent. (2021). YouTube.

- Synthesis of an Alkene via the Wittig Reaction. (n.d.). University of Rochester.

- the Wittig reaction. (2019). YouTube.

- Grignard Reaction. (n.d.). Organic Chemistry Portal.

- Grignard Reaction Mechanism. (n.d.). BYJU'S.

- This compound. (n.d.). PubChem.

- 4-Ethyl-2,2,6-trimethyloctane. (n.d.). PubChem.

- This compound. (n.d.). Chemsrc.com.

- This compound. (2025). Brainly.com.

- 4-Ethyl-2,6-dimethylnonane. (n.d.). PubChem.

Sources

- 1. This compound | C12H26 | CID 18339171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 4-Ethyl-2,7-dimethyloctane | 62183-56-6 [smolecule.com]

- 3. brainly.com [brainly.com]

- 4. 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. A Short On Preparation Of Alkanes By Grignard Reagents [unacademy.com]

- 7. Grignard Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. byjus.com [byjus.com]

- 10. study.com [study.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

A Guide to the Spectroscopic Characterization of Branched Alkanes: A Case Study on 2,6-Dimethyloctane

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the spectroscopic techniques used to elucidate the structure of branched alkanes. Due to the limited availability of public spectroscopic data for 4-Ethyl-2,6-dimethyloctane, this document will utilize the well-characterized isomer, 2,6-dimethyloctane, as a representative model. The principles and methodologies discussed herein are directly applicable to the analysis of this compound and other similar branched hydrocarbons.

Introduction to Spectroscopic Analysis of Branched Alkanes

Branched alkanes are fundamental structural motifs in a vast array of organic molecules, from petroleum products to complex pharmaceutical compounds. Their non-polar nature and lack of functional groups present a unique challenge for structural elucidation. Spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, are indispensable tools for unambiguously determining their molecular structure. This guide will delve into the theoretical underpinnings and practical application of these techniques, using 2,6-dimethyloctane as a case study to illustrate data interpretation and structural assignment.

Molecular Structure of the Analyte: 2,6-Dimethyloctane

2,6-Dimethyloctane is a saturated hydrocarbon with the molecular formula C₁₀H₂₂ and a molecular weight of 142.28 g/mol .[1][2] Its structure consists of an eight-carbon chain (octane) with two methyl group substituents at positions 2 and 6.

Caption: Molecular graph of 2,6-dimethyloctane.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For alkanes, Electron Ionization (EI) is a common method that involves bombarding the molecule with high-energy electrons, leading to fragmentation. The resulting fragmentation pattern provides valuable information about the molecule's structure.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of 2,6-dimethyloctane in a volatile solvent like hexane.

-

Injection: Inject the sample into a gas chromatograph (GC) equipped with a non-polar column. The GC separates the components of the sample based on their boiling points and interaction with the stationary phase.

-

Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. In EI mode, the molecules are bombarded with a beam of electrons (typically at 70 eV).

-

Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: A detector records the abundance of each fragment, generating a mass spectrum.

Mass Spectrum Data of 2,6-Dimethyloctane

The mass spectrum of 2,6-dimethyloctane is characterized by a series of fragment ions. The molecular ion peak (M⁺) at m/z 142 is often weak or absent in branched alkanes due to the high propensity for fragmentation.[3]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 43 | 100 | [C₃H₇]⁺ |

| 57 | 85 | [C₄H₉]⁺ |

| 71 | 60 | [C₅H₁₁]⁺ |

| 85 | 40 | [C₆H₁₃]⁺ |

| 99 | 15 | [C₇H₁₅]⁺ |

| 113 | 5 | [C₈H₁₇]⁺ |

| 142 | <1 | [C₁₀H₂₂]⁺ (M⁺) |

Data is representative and may vary slightly between instruments.

Interpretation of the Mass Spectrum

The fragmentation of branched alkanes is governed by the stability of the resulting carbocations, with cleavage preferentially occurring at the branching points to form more stable secondary or tertiary carbocations.[3][4]

Caption: Key fragmentation pathways of 2,6-dimethyloctane in EI-MS.

The base peak at m/z 43 corresponds to the stable isopropyl cation ([CH(CH₃)₂]⁺). The prominent peak at m/z 57 is due to the butyl cation ([C₄H₉]⁺). The ions at m/z 85 and 113 result from the loss of a butyl and an ethyl radical, respectively, from the molecular ion.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups. For alkanes, the spectrum is relatively simple and is characterized by C-H stretching and bending vibrations.

Experimental Protocol for Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small drop of neat 2,6-dimethyloctane is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: An IR beam is passed through the ATR crystal, and it interacts with the sample at the surface. The detector measures the amount of absorbed light at different wavenumbers.

-

Background Subtraction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

IR Spectrum Data of 2,6-Dimethyloctane

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretching (sp³ C-H) |

| 1465 | Medium | CH₂ bending (scissoring) |

| 1380 | Medium | CH₃ bending (symmetric) |

| 1365 | Medium | CH₃ bending (asymmetric) |

Data obtained from the NIST Chemistry WebBook.[1][5]

Interpretation of the IR Spectrum

The IR spectrum of 2,6-dimethyloctane is characteristic of a saturated hydrocarbon. The strong absorptions in the 2950-2850 cm⁻¹ region are due to the stretching vibrations of the numerous C-H bonds. The bands around 1465 cm⁻¹ and 1380-1365 cm⁻¹ correspond to the bending vibrations of the methylene (CH₂) and methyl (CH₃) groups, respectively. The presence of a doublet around 1380 cm⁻¹ can sometimes indicate the presence of an isopropyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

Proton NMR provides information about the different types of hydrogen atoms in a molecule.

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,6-dimethyloctane in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the sample is subjected to a strong magnetic field and radiofrequency pulses. The resulting signals are detected and Fourier transformed to produce the NMR spectrum.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.85 | Triplet | 3H | CH₃ (C8) |

| ~0.86 | Doublet | 6H | CH₃ (C1, C9) |

| ~1.1-1.4 | Multiplet | ~11H | CH₂, CH |

| ~1.5 | Multiplet | 2H | CH (C2, C6) |

Data is representative and based on typical values for similar structures.[6]

The ¹H NMR spectrum of 2,6-dimethyloctane would show overlapping signals in the upfield region (0.8-1.6 ppm), which is characteristic of alkanes. The terminal methyl group at C8 would appear as a triplet due to coupling with the adjacent CH₂ group. The two methyl groups at C1 and C9 would appear as a doublet due to coupling with the adjacent CH proton. The remaining methylene (CH₂) and methine (CH) protons would produce a complex multiplet.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different types of carbon atoms in a molecule.

The sample preparation and data acquisition are similar to ¹H NMR, but the spectrometer is tuned to the ¹³C nucleus. Proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

| Chemical Shift (δ, ppm) | Assignment |

| ~14.1 | C8 |

| ~22.7 | C1, C9 |

| ~24.8 | C4 |

| ~29.3 | C7 |

| ~32.0 | C2, C6 |

| ~34.4 | C3, C5 |

Data is representative and based on typical values for similar structures.

The ¹³C NMR spectrum of 2,6-dimethyloctane is expected to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule, assuming the stereocenters at C2 and C6 result in diastereotopic carbons being resolved. The chemical shifts are influenced by the degree of substitution and the local electronic environment. The upfield signals correspond to the methyl carbons, while the methylene and methine carbons appear further downfield.

Integrated Spectroscopic Analysis

By combining the information from MS, IR, and NMR, a complete and unambiguous structural elucidation of 2,6-dimethyloctane can be achieved.

Caption: Workflow for integrated spectroscopic analysis.

Mass spectrometry provides the molecular weight and key fragmentation information, confirming the elemental composition and suggesting branching points. IR spectroscopy confirms the saturated hydrocarbon nature of the molecule. Finally, ¹H and ¹³C NMR provide the detailed carbon-hydrogen framework and connectivity, allowing for the definitive assignment of the structure.

References

- NIST. (n.d.). Octane, 2,6-dimethyl-. In NIST Chemistry WebBook.

- NIST. (n.d.). Octane, 2,6-dimethyl-. In NIST Chemistry WebBook.

- Whitman College. (n.d.). GCMS Section 6.9.2 - Fragmentation of Branched Alkanes.

- NIST. (n.d.). Octane, 2,6-dimethyl-. In NIST Chemistry WebBook.

- Unknown. (n.d.). Branched chain alkanes.

- NIST. (n.d.). Octane, 2,6-dimethyl-. In NIST Chemistry WebBook.

Sources

An In-depth Technical Guide to the Isomers and Stereoisomers of 4-Ethyl-2,6-dimethyloctane

Abstract

This technical guide provides a comprehensive examination of the isomers and stereoisomers of 4-ethyl-2,6-dimethyloctane, a branched-chain alkane with the molecular formula C12H26.[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the structural complexities arising from its chiral centers. We will explore the principles of stereoisomerism, methodologies for the separation and identification of these isomers, and the profound implications of chirality in pharmaceutical and chemical contexts. Detailed protocols for chiral gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are provided, underpinned by an explanation of the causal relationships between molecular structure and analytical outcomes.

The Structural Foundation: this compound

This compound is a saturated hydrocarbon characterized by an eight-carbon (octane) backbone.[2] Its structure is distinguished by the presence of three alkyl substituents: a methyl group at the second carbon position, an ethyl group at the fourth, and another methyl group at the sixth.[2] This specific arrangement of substituents gives rise to stereoisomerism, a critical concept in chemistry where molecules have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.

Identifying the Chiral Centers

A chiral center, or stereocenter, is typically a carbon atom that is bonded to four different groups.[3] In the structure of this compound, three such centers can be identified at positions C2, C4, and C6.

-

Carbon-2 (C2): Bonded to a hydrogen atom, a methyl group, an isopropyl group equivalent, and the rest of the complex alkyl chain.

-

Carbon-4 (C4): Bonded to a hydrogen atom, an ethyl group, and two different segments of the main carbon chain.

-

Carbon-6 (C6): Bonded to a hydrogen atom, a methyl group, and two different segments of the main carbon chain.

The presence of these three chiral centers means that this compound can exist in multiple stereoisomeric forms.

Caption: Molecular structure of this compound highlighting the three chiral centers.

The World of Stereoisomers: Enantiomers and Diastereomers

With 'n' chiral centers, the maximum number of possible stereoisomers is 2^n. For this compound, with its three chiral centers, there is a possibility of up to 2³ = 8 stereoisomers. These stereoisomers exist as pairs of enantiomers and sets of diastereomers.

-

Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. They have identical physical properties (e.g., boiling point, solubility) in an achiral environment but rotate plane-polarized light in opposite directions.

-

Diastereomers: Stereoisomers that are not mirror images of each other. They have different physical properties and can be separated by conventional techniques like distillation or chromatography.

The absolute configuration of each chiral center is designated as either 'R' (rectus) or 'S' (sinister) based on the Cahn-Ingold-Prelog (CIP) priority rules.[4][5][6][7] These rules assign priority to the substituents attached to the chiral center based on atomic number.[4][5][6][7]

| Stereoisomer | C2 Config. | C4 Config. | C6 Config. | Relationship |

| 1 | R | R | R | Enantiomer of 2 |

| 2 | S | S | S | Enantiomer of 1 |

| 3 | R | R | S | Enantiomer of 4 |

| 4 | S | S | R | Enantiomer of 3 |

| 5 | R | S | R | Enantiomer of 6 |

| 6 | S | R | S | Enantiomer of 5 |

| 7 | R | S | S | Enantiomer of 8 |

| 8 | S | R | R | Enantiomer of 7 |

Note: The table above illustrates the 8 possible stereoisomers. All non-enantiomeric pairs are diastereomers of each other (e.g., 1 and 3).

Analytical Methodologies for Isomer Separation and Identification

The separation and identification of stereoisomers are paramount, particularly in drug development, where different enantiomers can exhibit varied pharmacological and toxicological profiles.[8][9][10][11][12]

Chiral Gas Chromatography (GC)

For volatile compounds like branched alkanes, chiral gas chromatography is a powerful technique for enantiomeric separation.[13][14][15][16][17] The underlying principle is the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Principle of Separation: The CSP, often a cyclodextrin derivative, forms transient diastereomeric complexes with the enantiomers of the analyte.[13][16] The stability of these complexes differs for each enantiomer, causing one to be retained longer on the column than the other, thus enabling their separation.[16]

Caption: Experimental workflow for the separation of stereoisomers using Chiral Gas Chromatography.

Detailed Protocol for Chiral GC Separation:

-

Column Selection: Choose a capillary column with a cyclodextrin-based chiral stationary phase. The choice between α-, β-, and γ-cyclodextrin derivatives depends on the analyte's molecular size.[13] For C12 alkanes, a β- or γ-cyclodextrin derivative is often a suitable starting point.[13]

-

Instrument Setup:

-

Injector: Set to a split mode (e.g., 50:1 split ratio) to handle the sample concentration and ensure sharp peaks. The injector temperature should be high enough to ensure rapid vaporization (e.g., 250°C).

-

Carrier Gas: Use high-purity hydrogen or helium at an optimized flow rate (e.g., 1-2 mL/min).

-

Oven Temperature Program: Lower temperatures generally improve chiral resolution. Start with a low initial temperature (e.g., 40-60°C) and use a slow ramp rate (e.g., 1-2°C/min) to the final temperature.

-

Detector: A Flame Ionization Detector (FID) is suitable for hydrocarbon analysis. Set the detector temperature higher than the final oven temperature (e.g., 280°C).

-

-

Sample Preparation: Prepare a dilute solution of the this compound isomer mixture in a volatile, non-polar solvent like hexane.

-

Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample into the GC. Record the chromatogram.

-

Data Analysis: The two enantiomers will appear as two separate peaks. The ratio of their peak areas corresponds to the enantiomeric ratio in the sample. Diastereomers will also have distinct retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structure elucidation and can be used to differentiate between stereoisomers.[18][19][20]

Distinguishing Diastereomers: Diastereomers have different physical properties and, therefore, will produce distinct NMR spectra.[21] The chemical shifts and coupling constants for corresponding protons and carbons will differ, allowing for their identification and quantification.

Analyzing Enantiomers: Enantiomers are indistinguishable in a standard (achiral) NMR experiment as they have identical spectra. To differentiate them, a chiral environment must be introduced.

-